molecular formula C20H24N4O5S B2446264 4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide CAS No. 899991-45-8

4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

Cat. No. B2446264
CAS RN: 899991-45-8
M. Wt: 432.5
InChI Key: OXGCMCVIJWNBFS-UHFFFAOYSA-N
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Description

4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-methoxy-3-nitrobenzyl) Derivatives Synthesis Harutyunyan (2016) explored the reactivity of nitrogen heterocycles, demonstrating the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives. This research highlights the compound's versatility in organic synthesis, potentially offering pathways for synthesizing a variety of biologically active molecules Harutyunyan, 2016.

Sulfonamides Synthesis Ignatovich et al. (2019) reported the synthesis of carboxamides and sulfonamides containing alkyl and heterocyclic fragments, showcasing the compound's role in creating a variety of chemical structures. This study provides insight into the compound's application in synthesizing diverse chemical entities with potential pharmacological applications Ignatovich et al., 2019.

Chiral Auxiliaries in Asymmetric Synthesis Belokon' et al. (2002) developed chiral auxiliaries based on similar structures for the asymmetric synthesis of amino acids. Their work signifies the compound's utility in enhancing the stereoselectivity of chemical reactions, crucial for producing pharmaceuticals with high enantiomeric purity Belokon' et al., 2002.

Antileukemic Agent Synthesis Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. Their work underscores the compound's role in synthesizing key intermediates for antileukemic agents, highlighting its significance in medicinal chemistry Koroleva et al., 2011.

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[(3-nitrophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-16-6-8-19(9-7-16)30(28,29)23(20(25)22-12-10-21(2)11-13-22)15-17-4-3-5-18(14-17)24(26)27/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGCMCVIJWNBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

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